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Compound of Interest

Compound Name: PD 136450

Cat. No.: B1679100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Tale of Two Receptors
PD 136450 is a potent and highly selective non-peptide antagonist of the cholecystokinin type

B (CCK-B) receptor, also known as the gastrin receptor. Its primary mechanism of action

involves competitively blocking the binding of the endogenous ligands, cholecystokinin (CCK)

and gastrin, to the CCK-B receptor. This antagonism is the basis for its principal

pharmacological effects, including the inhibition of gastric acid secretion and potential anxiolytic

properties.[1][2]

A crucial aspect of PD 136450's pharmacological profile is its dual activity. While it acts as an

antagonist at the CCK-B receptor, it paradoxically functions as a full agonist at the

cholecystokinin type A (CCK-A) receptor, particularly in the pancreas.[1][3] This dual-receptor

activity is a critical consideration in its overall physiological and potential therapeutic effects.

Quantitative Pharmacological Data
The selectivity of PD 136450 for the CCK-B receptor over the CCK-A receptor is a defining

characteristic. Binding studies have demonstrated that PD 136450 possesses an affinity for the

CCK-B receptor that is at least 1000-fold greater than for the CCK-A receptor.[1][4]

Table 1: Receptor Binding Affinity and Selectivity of PD 136450
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Receptor Ligand Ki (nM)
Selectivity
(CCK-A/CCK-
B)

Reference

CCK-B PD 136450

Data not

explicitly found in

searches

>1000-fold [1][4]

CCK-A PD 136450

Data not

explicitly found in

searches

[1][4]

Table 2: In Vitro and In Vivo Potency of PD 136450

Assay Species Effect IC50 Reference

Gastrin-

stimulated

gastric acid

secretion

(subcutaneous)

Conscious Rats Inhibition 0.28 µmol/kg [1][4]

Gastrin-

stimulated

gastric acid

secretion

(intravenous)

Anesthetized

Rats
Inhibition 0.17 µmol/kg [1][4]

Gastrin-evoked

pancreastatin

secretion

Isolated Rat ECL

cells
Inhibition 135 nM [5]

Ethanol-induced

hemorrhagic

lesions

Rats Amelioration 4.7 mg/kg [6]

Gastrin-

stimulated acid

secretion

Anesthetized and

Conscious Rats
Inhibition 1 mg/kg (s.c.) [2]
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Signaling Pathways
The differential effects of PD 136450 can be understood by examining the distinct signaling

pathways initiated by the CCK-A and CCK-B receptors upon ligand binding.

CCK-B Receptor Antagonism and Downstream Effects
As an antagonist at the CCK-B receptor, PD 136450 blocks the signaling cascade typically

initiated by gastrin. In parietal cells of the stomach, this leads to the inhibition of acid secretion.

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq.

Activation of this pathway normally leads to the activation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates

protein kinase C (PKC), both of which are key steps in stimulating the H+/K+-ATPase proton

pump responsible for acid secretion.
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Caption: PD 136450 antagonism of the CCK-B receptor signaling pathway.

CCK-A Receptor Agonism and Downstream Effects
In contrast, PD 136450 acts as an agonist at the CCK-A receptor, primarily found on pancreatic

acinar cells. Similar to the CCK-B receptor, the CCK-A receptor is a Gq-coupled GPCR. Agonist

binding by PD 136450 initiates the same PLC-IP3-DAG cascade, leading to increased

intracellular calcium and PKC activation. In pancreatic acinar cells, this signaling cascade

culminates in the secretion of digestive enzymes, such as amylase.[3]
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Caption: PD 136450 agonism of the CCK-A receptor signaling pathway.

Experimental Protocols
Receptor Binding Assays (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of PD 136450 for CCK-A and CCK-B receptors.

Methodology:

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines

expressing either the CCK-A or CCK-B receptor.

Radioligand: Use a radiolabeled ligand that binds to the target receptor with high affinity,

such as [125I]CCK-8.

Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed

concentration of the radioligand and varying concentrations of unlabeled PD 136450.

Separation of Bound and Free Ligand: After incubation, rapidly separate the membrane-

bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding of the radioligand against the

concentration of PD 136450. The IC50 value (the concentration of PD 136450 that inhibits
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50% of the specific binding of the radioligand) is determined by non-linear regression

analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Gastric Acid Secretion
Objective: To assess the inhibitory effect of PD 136450 on gastrin-stimulated gastric acid

secretion.

Methodology (Conscious Fistula Rat Model):

Animal Model: Use conscious rats equipped with a chronic gastric fistula.

Basal Secretion: Collect gastric juice samples at regular intervals to establish a baseline acid

output.

Stimulation: Administer a continuous intravenous infusion of a secretagogue, such as

pentagastrin, to stimulate gastric acid secretion.

Antagonist Administration: Once a stable plateau of acid secretion is reached, administer PD
136450 either intravenously or subcutaneously at various doses.

Sample Collection and Analysis: Continue to collect gastric juice samples at regular intervals.

Determine the acid concentration in each sample by titration with a standardized NaOH

solution.

Data Analysis: Calculate the total acid output (µmol H+/kg/min) for each collection period.

The inhibitory effect of PD 136450 is expressed as the percentage reduction in the

stimulated acid secretion. The IC50 value is determined from the dose-response curve.
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Caption: General experimental workflows for characterizing PD 136450.

Anxiolytic Activity (Elevated Plus Maze)
Objective: To evaluate the potential anxiolytic effects of PD 136450.
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Methodology:

Apparatus: An elevated plus-shaped maze with two open arms and two enclosed arms.

Animal Model: Rats or mice.

Drug Administration: Administer PD 136450 or a vehicle control to the animals, typically via

intraperitoneal injection, a set time before testing.

Testing Procedure: Place the animal in the center of the maze, facing one of the open arms,

and allow it to explore freely for a defined period (e.g., 5-10 minutes).

Behavioral Recording: Record the animal's movements using a video camera.

Data Analysis: Score the amount of time spent in the open arms versus the closed arms, and

the number of entries into each arm type. An increase in the time spent in and/or the number

of entries into the open arms is indicative of an anxiolytic effect.

Conclusion
PD 136450 is a highly selective CCK-B receptor antagonist with a complex pharmacological

profile that also includes agonist activity at the CCK-A receptor. Its primary mechanism of

action at the CCK-B receptor involves the blockade of the Gq-PLC signaling pathway, leading

to the inhibition of gastric acid secretion. This profile has positioned PD 136450 as a valuable

research tool for elucidating the physiological roles of the CCK/gastrin system and as a

potential therapeutic agent for conditions involving gastric acid hypersecretion and anxiety. The

agonist activity at the CCK-A receptor, leading to pancreatic enzyme secretion, highlights the

importance of thorough characterization of receptor selectivity and off-target effects in drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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